Vitisin B vs. Resveratrol Tetramers: Superior DPP-IV Inhibition for Type 2 Diabetes Research
In a direct head-to-head comparison of purified compounds, (-)-vitisin B demonstrated the most potent inhibition of porcine kidney dipeptidyl peptidase-IV (DPP-IV) among the tested resveratrol tetramers [1]. The IC50 of 15.3 µM for (-)-vitisin B was 5.9-fold lower (i.e., more potent) than that of (+)-vitisin A (90.75 µM) and 26.2-fold lower than (+)-hopeaphenol (401 µM). While the clinical reference agent sitagliptin (IC50 = 47.35 nM) was considerably more potent, (-)-vitisin B exhibited mixed noncompetitive inhibition, a mechanism that offers a distinct binding mode from the competitive inhibition of sitagliptin [1].
| Evidence Dimension | DPP-IV enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 15.3 µM |
| Comparator Or Baseline | (+)-vitisin A: IC50 = 90.75 µM; (+)-hopeaphenol: IC50 = 401 µM; Sitagliptin: IC50 = 47.35 nM |
| Quantified Difference | 5.9-fold more potent than vitisin A; 26.2-fold more potent than hopeaphenol |
| Conditions | Porcine kidney DPP-IV inhibition assay; compounds isolated from Vitis thunbergii var. taiwaniana [1] |
Why This Matters
For researchers investigating incretin-based therapies, Vitisin B provides the most potent DPP-IV inhibition among naturally-derived resveratrol tetramers, making it the preferred starting point over vitisin A or hopeaphenol for lead optimization in type 2 diabetes programs.
- [1] Lin, Y. S., Chen, C. R., Wu, W. H., Wen, C. L., Chang, C. I., & Hou, W. C. (2015). Anti-α-glucosidase and Anti-dipeptidyl Peptidase-IV Activities of Extracts and Purified Compounds from Vitis thunbergii var. taiwaniana. Journal of Agricultural and Food Chemistry, 63(28), 6393-6401. View Source
